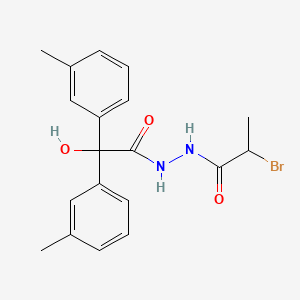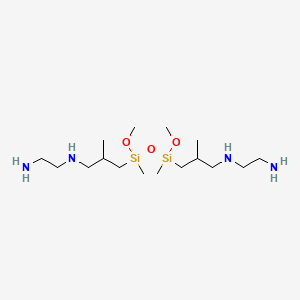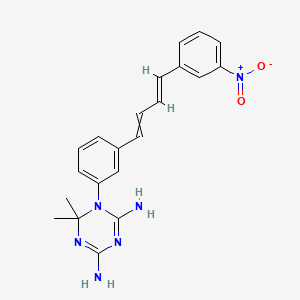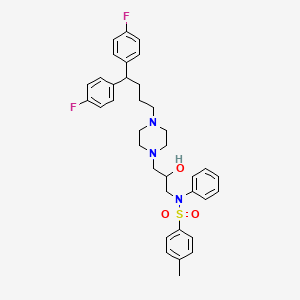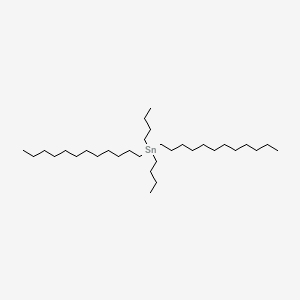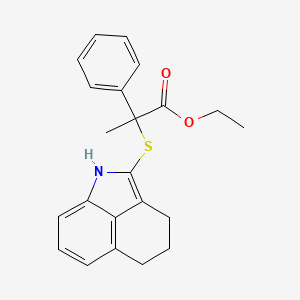
Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester is a complex organic compound that belongs to the class of benzeneacetic acids. This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and an indole derivative. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester typically involves multiple steps, including the formation of the benzeneacetic acid core, the introduction of the indole derivative, and the esterification process. Common reagents used in these reactions include acetic anhydride, indole derivatives, and ethyl alcohol. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these mechanisms can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- Benzeneacetic acid derivatives
- Indole derivatives
- Thioether compounds
Uniqueness
Benzeneacetic acid, alpha-methyl-alpha-((1,3,4,5-tetrahydrobenz(cd)indol-2-yl)thio)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
特性
CAS番号 |
133182-87-3 |
|---|---|
分子式 |
C22H23NO2S |
分子量 |
365.5 g/mol |
IUPAC名 |
ethyl 2-phenyl-2-(1,3,4,5-tetrahydrobenzo[cd]indol-2-ylsulfanyl)propanoate |
InChI |
InChI=1S/C22H23NO2S/c1-3-25-21(24)22(2,16-11-5-4-6-12-16)26-20-17-13-7-9-15-10-8-14-18(23-20)19(15)17/h4-6,8,10-12,14,23H,3,7,9,13H2,1-2H3 |
InChIキー |
BJZIVFSXRWAWAN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)SC2=C3CCCC4=C3C(=CC=C4)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



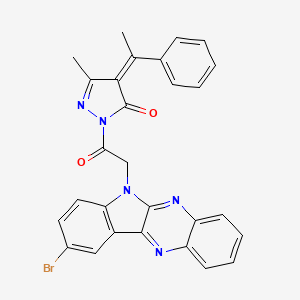
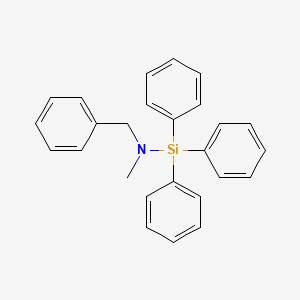
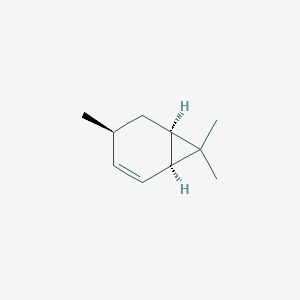


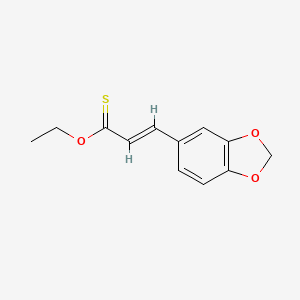
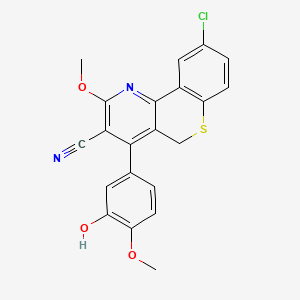
![3-(5-Amino-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12701736.png)
